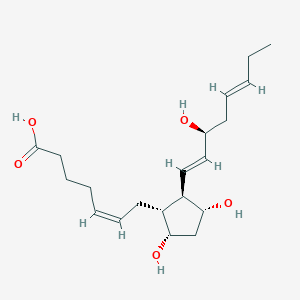

17-trans Prostaglandin F3alpha

Descripción

Classification and Isomeric Context of 17-trans Prostaglandin (B15479496) F3α

The nomenclature and classification of prostaglandins (B1171923) are based on the structure of the five-carbon ring in their center and the number of double bonds in their hydrocarbon chains.

Prostaglandins are broadly categorized into series, such as A, B, D, E, F, and I, distinguished by the functional groups attached to the cyclopentane (B165970) ring. medchemexpress.eutaylorandfrancis.com 17-trans PGF3α is a member of the F-series of prostaglandins, which are characterized by the presence of two hydroxyl groups on the cyclopentane ring. medchemexpress.euscbt.com The subscript '3' in PGF3α indicates that it is derived from an omega-3 fatty acid and contains three double bonds in its linear hydrocarbon chains. tandfonline.comresearchgate.net

17-trans PGF3α is specifically a double bond isomer of Prostaglandin F3α (PGF3α). medchemexpress.eumedchemexpress.commedchemexpress.comcaymanchem.com This means that while it shares the same molecular formula (C20H32O5) and the same fundamental prostaglandin F structure, it differs in the geometric configuration of one of its double bonds. caymanchem.commolbase.com Specifically, the double bond at the 17th carbon position is in the trans configuration, as opposed to the cis configuration found in the more common PGF3α. medchemexpress.eucaymanchem.com This seemingly minor structural alteration can have significant implications for the molecule's biological activity and metabolism. It is considered a potential metabolite of trans dietary fatty acids. medchemexpress.comcaymanchem.comcaymanchem.com

Table 1: Chemical Properties of 17-trans Prostaglandin F3α

| Property | Value |

| Formal Name | 9α,11α,15S-trihydroxy-prosta-5Z,13E,17E-trien-1-oic acid caymanchem.comcaymanchem.com |

| CAS Number | 211100-24-2 scbt.comcaymanchem.comcaymanchem.com |

| Molecular Formula | C20H32O5 scbt.comcaymanchem.comcaymanchem.com |

| Formula Weight | 352.5 caymanchem.comcaymanchem.com |

| Purity | ≥98% caymanchem.com |

Overview of Omega-3 Derived Eicosanoids and Oxylipin Families

The biological significance of 17-trans PGF3α is deeply rooted in the broader context of lipid metabolism, particularly the pathways involving omega-3 polyunsaturated fatty acids.

Polyunsaturated fatty acids are essential components of cell membranes and precursors to a vast array of signaling molecules. conicet.gov.aroup.comnih.gov The two primary families of PUFAs are omega-6 and omega-3, which are distinguished by the position of the first double bond from the methyl end of the fatty acid chain. conicet.gov.ar Humans cannot synthesize these essential fatty acids de novo and must obtain them from their diet. nih.govmdpi.com Once consumed, dietary PUFAs like linoleic acid (omega-6) and α-linolenic acid (omega-3) can be metabolized into longer-chain, more unsaturated fatty acids such as arachidonic acid (AA) from omega-6 and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from omega-3. conicet.gov.armdpi.comresearchgate.net This metabolic conversion is crucial for producing biologically active molecules. oup.com

Eicosanoids, a major class of oxylipins (oxidized fatty acids), are potent signaling molecules that regulate a wide range of physiological processes. wikipedia.orgstudysmarter.co.uktaylorandfrancis.com These include inflammation, immune responses, blood pressure regulation, and cell growth. wikipedia.orgfrontiersin.org Eicosanoids are synthesized via three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. taylorandfrancis.comfrontiersin.orgmdpi.com The specific eicosanoids produced depend on the precursor PUFA and the enzymes present in a particular cell type. frontiersin.org Generally, eicosanoids derived from omega-6 fatty acids, like those from arachidonic acid, are considered to be more pro-inflammatory, while those derived from omega-3 fatty acids, such as EPA, often exhibit anti-inflammatory or less inflammatory properties. mdpi.comfrontiersin.org

Current Research Status and Significance of 17-trans Prostaglandin F3α Investigations

Research into 17-trans PGF3α is still in its nascent stages, with much of the focus being on its potential role in inflammatory processes. It has been identified as having anti-inflammatory activity. medchemexpress.commedchemexpress.com One study identified an increase in 17-trans-PGF3α as part of a salvage pathway in human macrophages treated with oxidized low-density lipoprotein (oxLDL), suggesting a response to the cellular injury induced by oxLDL. nih.gov This finding points towards a potential protective or regulatory role for this compound in the context of atherosclerosis and inflammation. However, many sources state that there are no published reports on the biological activity of this compound, highlighting the need for further investigation. caymanchem.comlabchem.com.my The study of such specific isomers is significant as it could lead to a more nuanced understanding of the effects of dietary trans fats and the intricate balance of eicosanoid signaling in health and disease.

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKGBZWJAIABSY-XYJRQBLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis, Precursors, and Metabolic Pathways of 17 Trans Prostaglandin F3α

Polyunsaturated Fatty Acid Precursors: Emphasis on Eicosapentaenoic Acid (EPA) Origin

The synthesis of 17-trans PGF3α is intrinsically linked to the availability of its precursor, eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA). europeanreview.orgoup.commedchemexpress.com The presence and concentration of EPA in cellular lipids are influenced by both dietary intake and the body's own metabolic processes.

Integration of Dietary Fatty Acids into Cellular Lipids

Dietary fats are a primary source of the fatty acids that become integrated into the cell membranes of various tissues. lipotype.comoup.commdpi.com The consumption of foods rich in omega-3 PUFAs, such as fish oil, directly increases the levels of these fatty acids in the body. europeanreview.orgoup.com Once ingested, these fatty acids are absorbed and can be incorporated into the phospholipid bilayer of cell membranes, a process that can alter the membrane's physical properties, such as fluidity. lipotype.comimrpress.com

The incorporation of dietary fatty acids like EPA into cellular lipids is a crucial first step for their subsequent conversion into bioactive molecules like prostaglandins (B1171923). oup.comub.edu Studies have shown that dietary supplementation with omega-3 PUFAs leads to a significant increase in their proportion within membrane phospholipids. lipotype.com This enrichment of the cell membrane with specific fatty acids directly influences which substrates are available for the enzymes involved in prostaglandin (B15479496) synthesis. oup.com The composition of fatty acids in tissues often reflects dietary consumption, highlighting the direct link between diet and the precursor pool for eicosanoid production. oup.commdpi.com

Endogenous Fatty Acid Elongation and Desaturation Pathways

In addition to direct dietary intake, the body can synthesize certain long-chain PUFAs from shorter-chain precursors through a series of enzymatic reactions known as elongation and desaturation. researchgate.netnih.govnih.govd-nb.info These pathways are critical for producing key PUFAs like arachidonic acid (AA) and docosahexaenoic acid (DHA) from their essential fatty acid precursors, linoleic acid (LA) and α-linolenic acid (ALA), respectively. nih.gov

The enzymes responsible for these conversions are fatty acid desaturases (FADS) and elongases (ELOVL). nih.govnih.govd-nb.info The process involves the alternating action of these enzymes, which add double bonds (desaturation) and extend the carbon chain by two units (elongation). utah.edu For instance, the conversion of ALA to EPA involves a series of such steps. cardiacos.net While humans can perform these conversions, the efficiency can be limited, making dietary sources of long-chain PUFAs important. nih.gov The activity of these enzymatic pathways can be influenced by various factors, including genetics and diet. nih.govnih.gov

Enzymatic Pathways in 17-trans Prostaglandin F3α Formation

The conversion of EPA into prostaglandins, including the 3-series to which PGF3α belongs, is a multi-step process mediated by several key enzyme families. 4open-sciences.orgresearchgate.netmdpi.comsemanticscholar.org

Cyclooxygenase (COX)-Dependent Mechanisms and Their Role in Prostanoid Synthesis

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the synthesis of prostanoids. nih.govverywellhealth.comwikipedia.orgnih.gov There are two primary isoforms, COX-1 and COX-2, which catalyze the conversion of PUFAs like EPA into unstable intermediate compounds. nih.govontosight.ai

Specifically, COX enzymes convert EPA into prostaglandin H3 (PGH3). oup.commdpi.com This intermediate is then further metabolized by specific synthases to produce various 3-series prostaglandins, including PGF3α. 4open-sciences.orgontosight.ai The formation of 17-trans PGF3α is a direct consequence of this pathway acting on EPA that may have a trans bond at the 17th position, potentially originating from dietary trans fatty acids. medchemexpress.comcaymanchem.com Research has demonstrated that increased intake of omega-3 PUFAs leads to a corresponding increase in the production of 3-series prostaglandins. europeanreview.orgoup.comub.edu

Table 1: Key Enzymes in Prostaglandin Biosynthesis

| Enzyme Family | Specific Enzymes | Role in 17-trans PGF3α Pathway |

|---|---|---|

| Fatty Acid Desaturases | FADS1 (Δ5), FADS2 (Δ6) | Introduce double bonds in fatty acid chains during endogenous synthesis of PUFAs. nih.govutah.edu |

| Fatty Acid Elongases | ELOVL2, ELOVL5 | Extend the carbon chain of fatty acids during endogenous PUFA synthesis. nih.govnih.govd-nb.info |

| Cyclooxygenases | COX-1, COX-2 | Catalyze the initial conversion of EPA to prostaglandin intermediates (PGH3). nih.govverywellhealth.comontosight.ai |

| Prostaglandin Synthases | PGF synthase | Convert the PGH3 intermediate into PGF3α. ontosight.ai |

Non-Enzymatic Generation Pathways, including Free Radical-Induced Processes

While many prostaglandins are synthesized through specific enzymatic pathways, evidence suggests that 17-trans Prostaglandin F3α (17-trans-PGF3α) can be formed through non-enzymatic routes, particularly those involving free radicals and oxidative stress. A key study demonstrated that 17-trans-PGF3α was exclusively produced and released by human macrophage cells when they were stimulated with oxidized low-density lipoprotein (oxLDL). nih.gov Its presence was not detected in macrophages in a basal state or those treated with non-oxidized LDL, strongly linking its generation to oxidative stress conditions. nih.gov

This formation is significant as oxLDL is a recognized pro-atherogenic particle, and its interaction with macrophages is a critical event in the development of atherosclerosis. nih.gov In this context, 17-trans-PGF3α is considered an inflammatory marker. nih.gov However, it has also been identified as part of a potential salvage pathway mediated by anti-inflammatory prostaglandins, suggesting a complex role in response to cellular injury induced by oxidation. nih.gov The compound is recognized chemically as a double bond isomer of Prostaglandin F3α (PGF3α) and is considered a potential metabolite of trans dietary fatty acids. medchemexpress.comcaymanchem.commedchemexpress.com

Formation of Isoprostanes and Related Oxidative Markers

Isoprostanes are prostaglandin-like compounds that serve as reliable markers for oxidative stress. nih.govuj.edu.pl Unlike traditional prostaglandins derived from cyclooxygenase (COX) enzyme activity, isoprostanes are typically formed in vivo via the non-enzymatic, free-radical-induced peroxidation of polyunsaturated fatty acids (PUFAs). nih.gov4open-sciences.orgcaymanchem.com

Specifically, F3-isoprostanes are produced from the peroxidation of eicosapentaenoic acid (EPA, an omega-3 fatty acid). caymanchem.comscispace.com One such compound is 8-iso-Prostaglandin F3α (8-iso-PGF3α), which is a known product of the free-radical peroxidation of EPA. caymanchem.commedchemexpress.com

The generation of 17-trans-PGF3α occurs under similar conditions that lead to the formation of isoprostanes. nih.gov In the study of macrophages stimulated by oxLDL, the production of 17-trans-PGF3α was accompanied by a strong and significant induction of various isoprostanes and other prostaglandins derived from the oxidation of fatty acids. nih.gov For instance, exposing RAW 264.7 macrophage cells to the carcinogen benzo(a)pyrene resulted in the detection of both the enzymatic product PGF3α and the free-radical product 8-iso-PGF3α, indicating that oxidative stress can trigger both pathways. uj.edu.pl This positions 17-trans-PGF3α as a key biomarker associated with free radical-induced oxidative processes, alongside the more classically defined isoprostanes.

In Vitro and In Vivo Metabolic Transformations and Metabolite Identification

Detailed scientific literature on the specific metabolic transformations, both in vitro and in vivo, of 17-trans-PGF3α is limited. Several chemical suppliers note that there are no published reports detailing the biological activity of this specific compound, which extends to a lack of comprehensive data on its metabolic fate. caymanchem.combioscience.co.ukthomassci.com

Pathways of Catabolism and Degradation

While specific pathways for 17-trans-PGF3α are not documented in the available literature, the catabolism of prostaglandins generally follows a well-established route. A critical rate-limiting step in the degradation of prostaglandins like PGE2 is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govlipidbank.jp This enzyme oxidizes the hydroxyl group at carbon-15, a structural feature present in 17-trans-PGF3α, leading to a significant reduction in biological activity. lipidbank.jp Following this initial oxidation, further degradation typically occurs through beta-oxidation and omega-oxidation. lipidbank.jp It is plausible that 17-trans-PGF3α undergoes a similar catabolic process, although this has not been experimentally confirmed for this specific isomer.

Identification of Downstream Metabolites

Consistent with the limited information on its catabolism, specific downstream metabolites of 17-trans-PGF3α have not been identified in published research. General prostaglandin metabolism in humans often results in the formation of tetranor-prostaglandin metabolites, which are then excreted in the urine. nih.gov For example, the major urinary metabolite of PGE2 is 7α-hydroxy-5,11-diketo-tetranor-prosta-1,16-dioic acid. lipidbank.jp However, the corresponding metabolites for 17-trans-PGF3α remain uncharacterized.

Comparative Analysis of 17-trans Prostaglandin F3α Biosynthesis Across Biological Models (e.g., Mammalian vs. Invertebrate Systems)

There is no specific comparative data on the biosynthesis of the 17-trans isomer of PGF3α across different biological models. However, the biosynthesis of its parent compound, Prostaglandin F3α (PGF3α), has been identified in various organisms, highlighting the widespread nature of the 3-series prostaglandin pathway, which originates from the omega-3 fatty acid EPA. nih.govtandfonline.com

In mammalian systems , PGF3α has been detected during the maturation of bovine oocytes, where it was one of several prostaglandins found to be enriched. mdpi.comnih.gov In a study on mice, prostaglandin F3α was one of the metabolites whose levels were analyzed in skeletal muscle during starvation. biorxiv.org

In non-mammalian systems , the oleaginous fungus Mortierella alpina , known for producing PUFAs, was genetically engineered to produce PGF2α. tandfonline.com Notably, the engineered strains also produced PGF1α and PGF3α, presumably from endogenous DGLA and EPA, respectively. tandfonline.com In the marine environment, PGF3α was identified in the muscle tissue of Atlantic salmon (Salmo salar L.), a fish known for its high content of omega-3 PUFAs. mdpi.com

The following table summarizes the documented presence of the parent compound, PGF3α, in various biological models.

| Biological Model | System Type | Finding | Reference(s) |

| Bovine Oocytes | Mammalian | Enriched during oocyte maturation. | mdpi.com, nih.gov |

| Mouse Skeletal Muscle | Mammalian | Analyzed as a key metabolite during starvation studies. | biorxiv.org |

| Mortierella alpina | Fungal | Produced as a secondary metabolite in genetically engineered strains. | tandfonline.com |

| Atlantic Salmon | Fish (Invertebrate-related) | Identified in muscle tissue. | mdpi.com |

| Human Macrophages | Mammalian | Detected after exposure to benzo(a)pyrene. | uj.edu.pl |

Molecular and Cellular Mechanisms of Action of 17 Trans Prostaglandin F3α

Interactions with Cellular Receptors and Associated Signal Transduction Pathways

The actions of prostaglandins (B1171923) are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on the cell surface. It is hypothesized that 17-trans Prostaglandin (B15479496) F3α would interact with one or more of the prostanoid receptors.

Based on its structural similarity to PGF2α, it is plausible that 17-trans Prostaglandin F3α would primarily interact with the FP receptor. The FP receptor has two isoforms, FPA and FPB, which can mediate distinct cellular responses. Analogous studies with PGF2α have demonstrated its high affinity for the FP receptor, which is crucial for its biological effects.

Other prostaglandins, such as Prostaglandin E2 (PGE2), exhibit broader receptor binding profiles, interacting with EP1, EP2, EP3, and EP4 receptors. nih.govnih.gov Similarly, Prostaglandin I2 (PGI2) interacts with the IP receptor. nih.gov While less likely, potential cross-reactivity of 17-trans Prostaglandin F3α with other prostanoid receptors cannot be entirely ruled out without direct experimental evidence.

Table 1: Hypothetical Receptor Engagement Profile for 17-trans Prostaglandin F3α Based on Analogous Prostaglandins

| Receptor Subtype | Analogous Ligand | Primary Intracellular Signaling Pathway | Potential Biological Outcome |

|---|---|---|---|

| FP | PGF2α | Gq/11 → Phospholipase C → IP3 & Ca2+; G12/13 → Rho | Smooth muscle contraction, luteolysis |

| EP2 | PGE2 | Gs → Adenylyl Cyclase → cAMP | Vasodilation, immunomodulation |

| EP4 | PGE2 | Gs → Adenylyl Cyclase → cAMP | Inflammation, bone remodeling |

| IP | PGI2 | Gs → Adenylyl Cyclase → cAMP | Vasodilation, inhibition of platelet aggregation |

Upon binding to the FP receptor, PGF2α typically activates the Gq alpha subunit of the G-protein complex. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the physiological effects of PGF2α.

In scenarios where 17-trans Prostaglandin F3α might interact with EP2, EP4, or IP receptors, the downstream signaling would likely involve the activation of the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). nih.gov

Modulation of Intracellular Processes and Gene Expression

The signaling cascades initiated by prostaglandin receptor activation ultimately lead to changes in intracellular processes and the regulation of gene expression through the modulation of transcription factor activity.

The downstream effects of prostaglandin signaling can converge on several key transcription factors. For instance, studies on PGF2α have shown its ability to modulate the activity of various transcription factors, which could be a potential mechanism for 17-trans Prostaglandin F3α.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): In the context of inflammation, PGE2 has been shown to modulate NF-κB activity, which is a critical regulator of genes involved in the immune and inflammatory responses.

PPARs (Peroxisome Proliferator-Activated Receptors): Some prostaglandins and their metabolites are known to be ligands for PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation.

NFATC2 (Nuclear Factor of Activated T-cells, Cytoplasmic 2): Calcium signaling, a key component of the hypothetical PGF2α-like action of 17-trans Prostaglandin F3α, is a potent activator of the calcineurin-NFAT pathway, leading to the dephosphorylation and nuclear translocation of NFAT proteins, including NFATC2.

Prostaglandins are pivotal in maintaining cellular and tissue homeostasis and are rapidly synthesized in response to cellular stress. By analogy, 17-trans Prostaglandin F3α could be involved in processes such as:

Inflammatory Response: Prostaglandins like PGE2 are key mediators of inflammation. nih.govnih.gov They contribute to the classic signs of inflammation by increasing blood flow and vascular permeability.

Cellular Proliferation and Apoptosis: PGF2α has been implicated in both cell proliferation and apoptosis depending on the cell type and context. For example, it can induce the expression of pro-apoptotic proteins. researchgate.net

Tissue Remodeling: Through the regulation of gene expression, prostaglandins can influence the production of extracellular matrix components and remodeling enzymes. PGF2α, for example, has been shown to stimulate the expression of transforming growth factor B1 (TGFB1), a key protein in tissue remodeling. researchgate.net

Cell-Specific Responses to 17-trans Prostaglandin F3α in Research Models

As there are no published studies on 17-trans Prostaglandin F3α, this section remains entirely speculative. However, based on the actions of PGF2α, one could hypothesize its effects in various cell types:

Smooth Muscle Cells: PGF2α is a potent contractor of smooth muscle, particularly in the uterus and bronchi. It is plausible that 17-trans Prostaglandin F3α could elicit similar responses.

Corpus Luteum: In many species, PGF2α is the primary luteolytic agent, inducing the regression of the corpus luteum. researchgate.net This is a critical event in the regulation of the reproductive cycle.

Immune Cells: Prostaglandins have complex and often opposing effects on immune cells. For example, PGE2 can promote the differentiation of pro-inflammatory Th17 cells. nih.govnih.gov

Table 2: Hypothetical Cell-Specific Responses to 17-trans Prostaglandin F3α Based on Analogous Prostaglandins

| Cell Type | Analogous Prostaglandin | Hypothesized Response to 17-trans Prostaglandin F3α | Potential Mechanism |

|---|---|---|---|

| Uterine Smooth Muscle | PGF2α | Contraction | FP receptor activation, increased intracellular Ca2+ |

| Luteal Cells | PGF2α | Apoptosis and decreased progesterone synthesis | Induction of pro-apoptotic genes |

| T Helper Cells | PGE2 | Modulation of differentiation (e.g., Th17) | EP2/EP4 receptor activation, cAMP signaling |

| Platelets | PGI2 | Inhibition of aggregation | IP receptor activation, increased cAMP |

Macrophage Activation and Immunomodulation Studies (e.g., THP-1, RAW 264.7 cells)

There is no available research on the effects of 17-trans Prostaglandin F3α on macrophage cell lines such as THP-1 or RAW 264.7. Studies on how this specific prostaglandin isomer influences macrophage activation, polarization (into M1 or M2 phenotypes), or its broader immunomodulatory role have not been published.

Effects on Lung Epithelial Cell Function in Preclinical Models

Information regarding the impact of 17-trans Prostaglandin F3α on lung epithelial cell function is not present in the current scientific literature. Preclinical studies investigating its role in epithelial barrier function, inflammatory responses, or cellular signaling in the context of pulmonary health are absent.

Investigations in Other Relevant Cell Lines (e.g., smooth muscle cells, T cells)

Similarly, there is a lack of data on the effects of 17-trans Prostaglandin F3α on smooth muscle cells and T cells. Research into its potential influence on smooth muscle contraction, proliferation, or the modulation of T cell activation, differentiation, and cytokine production has not been documented.

Preclinical and Mechanistic Biological Roles of 17 Trans Prostaglandin F3α

Anti-inflammatory Properties and Resolution of Inflammatory Processes

Direct evidence detailing the anti-inflammatory properties of 17-trans Prostaglandin (B15479496) F3α from in vitro and preclinical models is not extensively available in current scientific literature. However, its classification as a prostaglandin suggests a potential role in the intricate processes of inflammation and its resolution.

Specific studies detailing the effects of 17-trans Prostaglandin F3α in in vitro and preclinical models of inflammation are scarce. The broader family of prostaglandins (B1171923), however, is known to have diverse and often opposing effects on inflammation. Some prostaglandins are potent pro-inflammatory mediators, while others are involved in the resolution phase of inflammation. The precise role of the "trans" configuration in this specific F3α prostaglandin is yet to be fully elucidated.

The direct role of 17-trans Prostaglandin F3α in oxidative stress-induced cellular responses has not been specifically investigated in published studies. Generally, the production of prostaglandins can be influenced by oxidative stress, and these lipid mediators can, in turn, modulate cellular responses to oxidative damage. Oxylipins, the larger family to which prostaglandins belong, are recognized as regulators of the magnitude of oxidative stress and inflammation.

There is currently a lack of specific research data on the impact of 17-trans Prostaglandin F3α on the production of other inflammatory mediators and the expression of inflammatory genes. The broader class of prostaglandins is known to influence the expression of cytokines and chemokines, thereby playing a crucial role in the inflammatory cascade.

Modulation of Specific Physiological Systems in Research Models (Mechanistic Focus)

While direct mechanistic studies are limited, some clinical research provides insights into the potential physiological relevance of 17-trans Prostaglandin F3α.

Specific studies on the direct effects of 17-trans Prostaglandin F3α on vascular tone and endothelial cells have not been identified. Prostaglandins, in general, are critical regulators of cardiovascular homeostasis, influencing processes such as vasodilation, vasoconstriction, and platelet aggregation. The endothelium is a key site of prostaglandin synthesis and response, controlling vascular function through the release of various vasoactive factors.

A significant finding comes from a study monitoring oxylipin signatures in urine as biomarkers for allograft function following renal transplantation. In this study, an increase in the levels of 17-trans-PGF3α was observed between five days and six months after the procedure, coinciding with improvements in kidney function. nih.gov This suggests a potential role for 17-trans Prostaglandin F3α in the physiological processes of kidney function recovery and homeostasis post-transplantation. nih.gov Oxylipins, as a class, are known to play an important role in the pathophysiological processes within the kidney. nih.gov

The table below summarizes the findings related to 17-trans Prostaglandin F3α from the renal transplantation study.

Urinary Levels of 17-trans Prostaglandin F3α After Renal Transplantation

| Time Point After Transplantation | Change in 17-trans-PGF3α Levels | Associated Clinical Observation | Reference |

|---|---|---|---|

| 5 days to 6 months | Increased (p < 0.05) | Improvement in kidney function | nih.gov |

Neurological System: Explorations in Neuroinflammation Models

Direct experimental evidence detailing the role of 17-trans Prostaglandin F3α (17-trans PGF3α) in neuroinflammation models is currently absent from published scientific literature. The biological activity of this specific compound has not yet been characterized. netascientific.combiocompare.combertin-bioreagent.comscbt.com However, the broader family of prostaglandins, to which 17-trans PGF3α belongs, is known to have significant and complex roles in the central nervous system, particularly in the context of inflammation.

Prostaglandins, such as Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α), are well-established mediators of neuroinflammatory processes. Their effects can be either pro-inflammatory or anti-inflammatory, depending on the specific prostaglandin, the receptor subtype it activates, and the cellular context. For instance, PGE2 has been shown to modulate the activity of microglia, the primary immune cells of the brain, and can influence the production of inflammatory cytokines.

Given that 17-trans PGF3α is an isomer of PGF3α and a potential metabolite of trans dietary fatty acids, its theoretical effects on neuroinflammation are of interest. Trans fatty acids themselves have been linked to systemic inflammation, which can have secondary effects on the neurological system. However, without direct studies on 17-trans PGF3α, any potential role in neuroinflammation remains speculative and an area for future investigation.

Musculoskeletal System: Preclinical Muscle Growth and Repair Considerations (drawing parallels from PGF2α research)

There are no specific preclinical studies investigating the direct effects of 17-trans PGF3α on muscle growth and repair. netascientific.combiocompare.combertin-bioreagent.comscbt.com Nevertheless, considerable research on the closely related arachidonic acid-derived prostaglandin, PGF2α, provides a basis for drawing parallels and forming hypotheses about the potential functions of F-series prostaglandins in the musculoskeletal system.

PGF2α has been identified as a potent regulator of skeletal muscle hypertrophy. It is produced locally in muscle tissue in response to mechanical stimuli such as exercise and injury. Mechanistically, PGF2α stimulates muscle growth by binding to the Prostaglandin F2α receptor (FP receptor) on muscle cells. This interaction initiates a signaling cascade that can lead to an increase in protein synthesis and myonuclear accretion, which are fundamental processes for muscle fiber growth. While the precise signaling pathways are still being fully elucidated, they are known to contribute to the enlargement of muscle cells.

Considering the structural similarity between F-series prostaglandins, it is plausible that 17-trans PGF3α could interact with the FP receptor, although likely with different affinity and efficacy compared to PGF2α. If it does act as an agonist at the FP receptor, it could potentially initiate similar anabolic signaling pathways in skeletal muscle. However, the presence of the trans double bond at the 17th position and its origin from an omega-3 fatty acid precursor might alter its binding characteristics and downstream effects. The biological impact of these structural differences remains to be determined through empirical research.

| Compound | Known Effect on Muscle Growth | Mechanism of Action | Receptor |

| PGF2α | Stimulates muscle hypertrophy | Increases protein synthesis and myonuclear accretion | FP receptor |

| 17-trans PGF3α | Unknown (speculative) | Potentially interacts with the FP receptor | Unknown |

Implications in Lipid Metabolism and Cardiometabolic Contexts (Mechanistic Focus)

Direct research on the mechanistic implications of 17-trans PGF3α in lipid metabolism and cardiometabolic health is not available in current scientific literature. netascientific.combiocompare.combertin-bioreagent.comscbt.com As this compound is noted to be a potential metabolite of trans dietary fatty acids, its theoretical role can be considered in this broader context.

Industrially produced trans fatty acids are known to have detrimental effects on cardiometabolic health. They can adversely alter lipid profiles by increasing low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol. Furthermore, they have been implicated in promoting systemic inflammation and endothelial dysfunction, both of which are key factors in the pathogenesis of cardiovascular disease.

The metabolism of trans fatty acids can lead to the formation of various lipid mediators, and 17-trans PGF3α is hypothesized to be one such product. The biological activities of these metabolites are largely uncharacterized. If 17-trans PGF3α is formed in vivo following the consumption of trans fats, its impact on lipid metabolism would depend on its interactions with various receptors and enzymes involved in metabolic pathways. For example, its ability to interact with prostaglandin receptors on hepatocytes, adipocytes, and vascular endothelial cells could influence lipid synthesis, storage, and transport, as well as inflammatory responses within the cardiovascular system. However, without dedicated mechanistic studies, these considerations remain speculative.

Comparative Biological Activity with Other F-series Prostaglandins and Eicosanoids

Distinctions from Arachidonic Acid-Derived Prostaglandins

Prostaglandins derived from arachidonic acid (an omega-6 fatty acid), such as PGF2α, are key mediators in numerous physiological and pathological processes. A primary distinction of 17-trans PGF3α arises from its presumed precursor, an omega-3 fatty acid, which leads to structural differences that can alter biological activity.

The 2-series prostaglandins (e.g., PGF2α) are generally considered to be more potent and pro-inflammatory than their 3-series counterparts derived from eicosapentaenoic acid (EPA). sahmri.org.au This difference in activity is attributed to how they interact with their respective receptors and their subsequent metabolism. For example, PGF2α is a strong agonist for the FP receptor, potently inducing smooth muscle contraction and playing a significant role in inflammation and reproduction. nih.govwikipedia.org

17-trans PGF3α, being a 3-series prostaglandin, would be expected to have a different biological activity profile. The presence of an additional double bond in the alkyl side chain (characteristic of 3-series prostaglandins) and the trans configuration at the 17th position could result in weaker binding to the FP receptor compared to PGF2α. This could translate to reduced potency in mediating physiological responses typically associated with PGF2α. It is also plausible that 17-trans PGF3α may interact with other receptors or have unique biological functions that have yet to be discovered.

| Feature | 17-trans PGF3α (Hypothesized) | PGF2α (Known) |

| Precursor | Omega-3 Fatty Acid | Arachidonic Acid (Omega-6) |

| Series | 3-series | 2-series |

| Potency | Likely less potent | High potency |

| Inflammatory Profile | Potentially less pro-inflammatory | Pro-inflammatory |

Interactions with Other Omega-3 Derived Lipid Mediators

The interactions of 17-trans PGF3α with other lipid mediators derived from omega-3 fatty acids are currently uncharacterized due to a lack of research on this specific compound. netascientific.combiocompare.combertin-bioreagent.comscbt.com However, the broader context of omega-3 fatty acid metabolism provides a framework for potential interactions.

Omega-3 fatty acids, such as EPA and docosahexaenoic acid (DHA), are precursors to a diverse range of bioactive lipid mediators, including the 3-series prostaglandins and leukotrienes, as well as a class of compounds known as specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins. nih.govsoton.ac.uk These mediators are generally recognized for their anti-inflammatory and pro-resolving properties, actively helping to terminate the inflammatory response and promote tissue healing. caringsunshine.comnih.gov

Advanced Analytical Methodologies for 17 Trans Prostaglandin F3α Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of prostaglandins (B1171923) and other oxylipins due to its exceptional sensitivity and selectivity. nih.gov The evolution to Ultra-High Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particles, further enhances resolution and shortens analysis times, which is critical for separating isomeric compounds. nih.govfrontiersin.org

Sample Preparation and Extraction Protocols for Oxylipin Analysis

The accurate analysis of 17-trans Prostaglandin (B15479496) F3α from complex biological matrices such as plasma, serum, tissues, or cell culture media is critically dependent on the sample preparation and extraction protocol. waters.com The primary goals of these protocols are to isolate the analyte from interfering matrix components, concentrate the sample, and minimize degradation or artifactual formation of the target compound. nih.gov

Commonly employed methods include:

Protein Precipitation (PPT): This is often the initial step for plasma or serum samples, where a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724) is added to denature and precipitate proteins. nih.gov While efficient for protein removal, this method may not be suitable for analytes at very low concentrations due to potential co-precipitation. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a widely used technique for extracting lipids. nih.gov It involves partitioning the analytes between two immiscible liquid phases, effectively separating them from water-soluble components.

Solid-Phase Extraction (SPE): SPE is the most prevalent and versatile method for cleaning up and concentrating oxylipins from biological samples. nih.gov Various sorbent chemistries are available, allowing for tailored extraction protocols. Mixed-mode anion exchange cartridges, such as Oasis MAX, are particularly effective as they specifically target acidic compounds like prostaglandins, resulting in significantly cleaner extracts. waters.com

A typical SPE workflow for prostaglandin extraction from a biological fluid is outlined below.

| Step | Procedure | Purpose |

| 1. Sample Pre-treatment | Acidification of the sample (e.g., to pH 3) after addition of an internal standard. | To ensure the acidic prostaglandin is in its neutral form for efficient binding to the sorbent. |

| 2. Column Conditioning | Sequential washing of the SPE cartridge with methanol and then water/acidified water. | To activate the sorbent and create the appropriate chemical environment for sample loading. |

| 3. Sample Loading | The pre-treated sample is passed through the conditioned SPE cartridge. | The analyte of interest binds to the sorbent material while unwanted matrix components pass through. |

| 4. Washing | The cartridge is washed with a weak organic solvent (e.g., aqueous methanol). | To remove remaining polar impurities that may have been retained on the sorbent. |

| 5. Elution | The analyte is eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile), often modified with a weak base like ammonium (B1175870) hydroxide. | To disrupt the interaction between the analyte and the sorbent, releasing the purified analyte. |

| 6. Dry-down & Reconstitution | The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase. | To concentrate the sample and ensure compatibility with the LC-MS/MS system. |

Method Development for Identification and Quantification (e.g., Multiple Reaction Monitoring (MRM), High-Resolution Mass Spectrometry (HRMS))

Once a clean extract is obtained, LC-MS/MS is used for detection and quantification. Prostaglandins are typically analyzed in negative ion electrospray ionization (ESI) mode. waters.com

Multiple Reaction Monitoring (MRM): MRM is a highly sensitive and specific quantification technique performed on triple quadrupole mass spectrometers. wikipedia.org In this method, a specific precursor ion (the deprotonated molecule, [M-H]⁻) of the target analyte is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the second quadrupole (q2, collision cell), and a specific, characteristic product ion is selected in the third quadrupole (Q3) for detection. wikipedia.org The pair of precursor and product ion masses is called a "transition" and is highly specific to the analyte. nih.gov For 17-trans Prostaglandin F3α (Molecular Weight: 352.5), the precursor ion would be m/z 351.2. While specific product ions for the 17-trans isomer are not extensively documented, they would be determined through infusion experiments with a pure standard. For the closely related PGF3α, a precursor of m/z 351.2 yields a top product ion peak at m/z 307.3. nih.gov

Table of Representative MRM Transitions for Prostaglandin Analysis Note: These are examples for related F-series prostaglandins, as specific data for the 17-trans isomer is not readily available. The principles of transition selection would be identical.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Prostaglandin F2α | 353.2 | 193.1 | ~25 |

| Prostaglandin F2α-d4 | 357.2 | 197.1 | ~25 |

| Prostaglandin F3α | 351.2 | 307.3 | Variable |

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio of an ion with very high accuracy. measurlabs.com This allows for the determination of the elemental composition of an analyte, providing a high degree of confidence in its identification. measurlabs.com While MRM is generally used for targeted quantification, HRMS is invaluable for identification of unknown compounds and for targeted analysis where it can distinguish between analytes with the same nominal mass but different elemental compositions. However, it cannot distinguish between isomers like 17-trans PGF3α and PGF3α by mass alone. measurlabs.com

Application of Isotopic Standards for Quantitative Accuracy (e.g., Deuterated Analogs)

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry. uab.edunih.gov For the analysis of 17-trans Prostaglandin F3α, a deuterated analog (e.g., 17-trans Prostaglandin F3α-d4) would be the ideal internal standard.

The SIL-IS is added to the sample at the very beginning of the extraction process. nih.gov Because it is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the target compound. nih.gov Since the SIL-IS can be distinguished from the endogenous analyte by its higher mass, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratiometric measurement corrects for variations in sample preparation and analysis, leading to highly reliable results. nih.gov

Spectroscopic Techniques in Structural Elucidation (General Research Context)

While LC-MS/MS is the primary tool for quantification, other spectroscopic techniques are fundamental in the initial structural elucidation and characterization of prostaglandin standards in a research setting.

Utility of NMR and IR Spectroscopy in Compound Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. slideshare.net For a novel or synthesized prostaglandin like 17-trans Prostaglandin F3α, ¹H and ¹³C NMR would be used to confirm its structure. kirj.ee NMR provides detailed information about the carbon skeleton, the chemical environment of each proton and carbon atom, and the stereochemistry of the molecule. nih.gov This is crucial for confirming the trans configuration of the double bond at the C17 position, which would show distinct chemical shifts and coupling constants compared to the cis isomer.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. arcjournals.org An IR spectrum of 17-trans Prostaglandin F3α would show characteristic absorption bands corresponding to its functional groups:

A broad O-H stretching band for the hydroxyl groups.

A C=O stretching band for the carboxylic acid.

C=C stretching bands for the three alkene groups.

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

The specific frequency of the C=C and C-H bending vibrations can provide evidence for the trans geometry of the double bond. youtube.com

Emerging Research Frontiers and Unexplored Avenues for 17 Trans Prostaglandin F3α

Definitive Characterization of Specific Biological Activities and Direct Receptor Targets

Currently, there is a notable lack of published research on the specific biological activities of 17-trans PGF3α. caymanchem.comthomassci.com It is recognized as a double bond isomer of PGF3α and is considered a potential metabolite of trans dietary fatty acids. caymanchem.comthomassci.com Some evidence suggests it may possess anti-inflammatory activity. medchemexpress.comnih.gov One study identified 17-trans-PGF3α as an inflammatory marker that was significantly induced in human macrophages stimulated with oxidized low-density lipoprotein (oxLDL). nih.gov This study also suggested a potential role in a salvage pathway in response to oxLDL-induced injury. nih.gov

The direct receptor targets for 17-trans PGF3α remain to be definitively identified. Prostaglandins (B1171923) typically exert their effects by binding to specific G-protein coupled receptors. Given its structural similarity to other F-series prostaglandins, it is plausible that 17-trans PGF3α interacts with one or more of the known prostaglandin (B15479496) F (FP) receptors. However, detailed binding affinity and functional activation studies are necessary to confirm this. The broader family of prostaglandins, including PGE3, has been shown to interact with various prostanoid receptors (EP1, EP2, EP3, EP4), highlighting the need for comprehensive screening of 17-trans PGF3α against the full panel of prostanoid receptors. ub.edu

Elucidation of Interplay with Other Lipid Mediators and Complex Signaling Networks

Future research should focus on how the presence of 17-trans PGF3α influences the synthesis and activity of other eicosanoids and related lipid mediators, such as leukotrienes, lipoxins, and resolvins. 4open-sciences.org Understanding these interactions is crucial for deciphering the complete signaling network in which 17-trans PGF3α participates. For instance, studies on other prostaglandins have revealed complex signaling cascades involving downstream effectors like intracellular calcium and cAMP. ub.edu Investigating whether 17-trans PGF3α modulates these pathways will provide valuable insights into its mechanism of action.

Advanced Preclinical Models for Mechanistic Elucidation (e.g., Genetically Modified Organisms)

To unravel the precise in vivo functions of 17-trans PGF3α, the use of advanced preclinical models is indispensable. Genetically modified organisms, such as knockout or transgenic mice, have been instrumental in dissecting the roles of specific enzymes and receptors in the prostaglandin pathway. nih.govkyoto-u.ac.jp For example, the fat-1 transgenic mouse, which can endogenously produce n-3 fatty acids from n-6 fatty acids, has been a valuable tool for studying the effects of EPA-derived metabolites like PGE3. nih.gov Similar models could be employed to investigate the specific consequences of elevated 17-trans PGF3α levels.

The nematode Caenorhabditis elegans is another powerful model system for studying prostaglandin biology. nih.govnih.gov C. elegans synthesizes F-series prostaglandins, including those from the F3 class, which are crucial for processes like sperm guidance. nih.govplos.org This model allows for genetic screens to identify new components of the prostaglandin synthesis and signaling pathways. nih.gov While direct studies on 17-trans PGF3α in these models are yet to be reported, they offer promising avenues for future mechanistic elucidation.

Integration of Bioinformatic and Systems Biology Approaches to Eicosanoid Research

The complexity of lipid signaling necessitates the use of bioinformatics and systems biology approaches. nih.govembopress.org These methodologies allow for the integration of large-scale 'omics' datasets (genomics, transcriptomics, proteomics, and metabolomics) to construct comprehensive models of metabolic and signaling networks. nih.govnih.govcapes.gov.brfrontiersin.org The LIPID MAPS consortium is a prime example of a systems biology initiative that is systematically characterizing the lipidome and its changes in response to various stimuli. nih.gov

Applying these approaches to the study of 17-trans PGF3α could help in:

Identifying novel enzymes involved in its synthesis and metabolism.

Uncovering correlations between its levels and the expression of specific genes and proteins. nih.gov

Predicting its interactions within larger signaling networks. mdpi.com

For instance, integrated multi-omics analysis has been used to reveal key regulators in various biological contexts, and such an approach could pinpoint the specific role of 17-trans PGF3α in health and disease. nih.govnih.govmdpi.com

Development of Novel Research Methodologies for 17-trans Prostaglandin F3α Analysis and Study

Advancements in analytical techniques are crucial for the accurate detection and quantification of low-abundance lipid mediators like 17-trans PGF3α. nih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for eicosanoid analysis, offering high sensitivity and specificity. nih.govresearchgate.netnih.gov The development of new and improved LC-MS/MS methods, including multidimensional chromatography and high-resolution mass spectrometry, will continue to enhance our ability to study these molecules. waters.com

Key areas for methodological development include:

Improved Extraction Techniques: Optimizing sample preparation methods, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), is critical for obtaining high-quality extracts for analysis. mdpi.comresearchgate.net

Advanced Mass Spectrometry Techniques: Data-independent acquisition (DIA) methods in mass spectrometry are showing promise for improved reproducibility and detection power in untargeted metabolomics, which could be beneficial for discovering and quantifying prostaglandins like PGF3α. nih.gov

Novel Analytical Platforms: The development of new analytical platforms and integrated software for data analysis will streamline the process of identifying and quantifying eicosanoids from complex biological samples. waters.commdpi.com

These advancements will be instrumental in overcoming the challenges associated with the low abundance and reactive nature of prostaglandins, paving the way for new discoveries in the field of 17-trans PGF3α research. nih.gov

Q & A

Q. What are the recommended methods for quantifying 17-trans Prostaglandin F3α (17-trans PGF3α) in biological samples, and how do they differ in sensitivity?

Quantification of 17-trans PGF3α typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity for low-abundance eicosanoids. For high-throughput studies, competitive ELISA kits (e.g., Cayman Chemical) are used, though cross-reactivity with structurally similar prostaglandins must be validated . LC-MS/MS offers superior sensitivity (detection limits ~0.1 pg/mL) compared to ELISA (1–10 pg/mL) but requires rigorous sample preparation, including solid-phase extraction to isolate prostaglandins from lipid-rich matrices .

Q. What storage conditions are optimal for preserving 17-trans PGF3α stability in laboratory settings?

17-trans PGF3α should be stored at -20°C in sealed, anhydrous vials to prevent oxidation and hydrolysis. Stability studies indicate degradation rates increase at 4°C (10% loss in 30 days) versus <2% loss at -20°C over 12 months. For long-term storage (>2 years), aliquotting under inert gas (argon) and storage at -80°C is advised .

| Storage Condition | Degradation Rate | Recommended Duration |

|---|---|---|

| -20°C (sealed) | <2% per year | ≤12 months |

| -80°C (argon) | Negligible | >2 years |

| 4°C | ~10% per month | Avoid |

Q. How can researchers validate the purity of commercially sourced 17-trans PGF3α?

Purity validation should include:

- HPLC-UV analysis (≥98% purity threshold, λ = 200–210 nm) .

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly the trans-configuration at C17 .

- Certificates of Analysis (CoA) from vendors like Cayman Chemical or Santa Cruz Biotechnology, which provide batch-specific purity data .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating 17-trans PGF3α’s role in inflammatory pathways?

- Control Groups : Include wild-type and COX-2 knockout models to differentiate COX-dependent vs. non-enzymatic synthesis pathways .

- Dose-Response Curves : Use nanomolar to micromolar ranges (e.g., 1–100 nM) to avoid off-target effects on related receptors (e.g., FP receptor isoforms) .

- Temporal Sampling : Collect samples at multiple timepoints (0–24 hours post-stimulation) to capture transient metabolic shifts .

- Data Normalization : Normalize to protein concentration or stable isotopes (e.g., deuterated PGF3α) to account for matrix effects in LC-MS/MS .

Q. How can researchers resolve contradictions in reported bioactivity data for 17-trans PGF3α?

Discrepancies often arise from:

- Isomer Cross-Reactivity : Validate assays against 17-cis and 15-epi isomers using synthetic standards .

- Cell-Specific Metabolism : Compare outcomes across primary cells (e.g., macrophages) vs. immortalized lines (e.g., HEK293) .

- Statistical Power : Ensure sample sizes (n ≥ 6) and use non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian data distributions .

Q. What analytical strategies differentiate 17-trans PGF3α from its structural isomers in complex biological matrices?

- Chromatographic Resolution : Use C18 columns with gradient elution (ACN/water + 0.1% formic acid) to separate 17-trans PGF3α (retention time ~8.2 min) from 15-epi-PGF3α (~7.9 min) .

- High-Resolution MS : Employ Q-TOF or Orbitrap platforms to distinguish isomers via exact mass (m/z 349.21) and fragmentation patterns (e.g., m/z 193.1 for trans-configuration) .

| Parameter | 17-trans PGF3α | 15-epi-PGF3α |

|---|---|---|

| Retention Time (min) | 8.2 | 7.9 |

| Key Fragment (m/z) | 193.1 | 189.3 |

| Collision Energy (eV) | 25 | 28 |

Q. How should researchers address the instability of 17-trans PGF3α in cell culture media?

- Antioxidant Additives : Supplement media with 0.1% BHT or 10 µM EDTA to inhibit oxidation .

- Short Incubation Times : Limit exposure to ≤6 hours to minimize degradation .

- Stability Monitoring : Use internal standards (e.g., d4-PGF3α) to correct for time-dependent analyte loss .

Methodological Resources

- LC-MS/MS Protocols : Refer to Lagerstedt et al. (2001) for lipid extraction and ionization optimization .

- Statistical Frameworks : Follow NIH preclinical guidelines for power analysis and reproducibility checks .

- Vendor-Specific Data : Cross-reference purity and stability claims with independent validations (e.g., NMR in academic core facilities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.